molecular formula C9H8BrFOS B14043591 1-Bromo-3-(3-fluoro-4-mercaptophenyl)propan-2-one

1-Bromo-3-(3-fluoro-4-mercaptophenyl)propan-2-one

Cat. No.: B14043591
M. Wt: 263.13 g/mol
InChI Key: KTLAESFRLUFLRZ-UHFFFAOYSA-N
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Description

1-Bromo-3-(3-fluoro-4-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C9H8BrFOS. It is a brominated ketone with a fluorine and thiol group attached to the phenyl ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-(3-fluoro-4-mercaptophenyl)propan-2-one typically involves the bromination of 3-(3-fluoro-4-mercaptophenyl)propan-2-one. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or chloroform .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(3-fluoro-4-mercaptophenyl)propan-2-one undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

    Nucleophilic substitution: Formation of substituted derivatives with various functional groups.

    Oxidation: Formation of disulfides or sulfonic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

1-Bromo-3-(3-fluoro-4-mercaptophenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(3-fluoro-4-mercaptophenyl)propan-2-one involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the thiol group can form disulfide bonds with other thiol-containing molecules. The fluorine atom can influence the compound’s reactivity and stability by altering the electronic properties of the phenyl ring .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-3-(4-fluorophenyl)propan-2-one
  • 1-Bromo-3-(3-chloro-4-mercaptophenyl)propan-2-one
  • 1-Bromo-3-(3-fluoro-4-hydroxyphenyl)propan-2-one

Uniqueness

1-Bromo-3-(3-fluoro-4-mercaptophenyl)propan-2-one is unique due to the presence of both a fluorine and a thiol group on the phenyl ring. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C9H8BrFOS

Molecular Weight

263.13 g/mol

IUPAC Name

1-bromo-3-(3-fluoro-4-sulfanylphenyl)propan-2-one

InChI

InChI=1S/C9H8BrFOS/c10-5-7(12)3-6-1-2-9(13)8(11)4-6/h1-2,4,13H,3,5H2

InChI Key

KTLAESFRLUFLRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(=O)CBr)F)S

Origin of Product

United States

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